(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide
Description
The compound “(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide” is a highly complex polycyclic molecule characterized by:
- A hexacyclic core with fused rings and multiple heteroatoms (oxygen, sulfur, nitrogen).
- Functional groups: ethylidene, hydroxyethyl, hydroxypivalyl (2-hydroxypropan-2-yl), methyl, methylidene, and carboxamide substituents.
Structural elucidation of such compounds typically relies on advanced techniques like X-ray crystallography (e.g., SHELX software for refinement ) and NMR spectroscopy (as demonstrated in studies on Zygophyllum fabago compounds ).
Properties
IUPAC Name |
(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45N13O13S/c1-11-24-43-57-30(22(8)71-43)39(66)48-17(3)35(62)58-32(45(9,10)68)40(67)50-19(5)42-56-29(21(7)70-42)38(65)47-16(2)34(61)49-18(4)41-53-26(14-69-41)31-23(12-13-25(51-31)33(46)60)44-54-27(15-72-44)36(63)55-28(20(6)59)37(64)52-24/h11-15,20,28,32,59,68H,2-5H2,1,6-10H3,(H2,46,60)(H,47,65)(H,48,66)(H,49,61)(H,50,67)(H,52,64)(H,55,63)(H,58,62)/b24-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYFBJUVNSGWDG-MYKKPKGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45N13O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound is a complex thiopeptide antibiotic known as Berninamycin D , which was first isolated from a strain of Streptomyces in 1994. This compound exhibits significant biological activity due to its unique structural features and interactions with various biological systems.
Structural Characteristics
Berninamycin D is characterized by a complex molecular structure that includes multiple functional groups and a specific arrangement of carbon atoms. The molecular formula is with a molecular weight of approximately 1008 g/mol. The detailed structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₄₅H₄₅N₁₃O₁₃S |
| Molecular Weight | 1008 g/mol |
| IUPAC Name | (17Z)-17-ethylidene... |
Antimicrobial Properties
Berninamycin D belongs to the thiopeptide class of antibiotics and demonstrates potent antimicrobial activity against various strains of bacteria. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the ribosomal RNA component of the ribosome.
Anticancer Activity
Research indicates that Berninamycin D may exhibit anticancer properties as well. Studies have shown that it can induce apoptosis in cancer cells through various pathways involving the modulation of signaling pathways related to cell growth and survival.
Immunomodulatory Effects
There is evidence suggesting that this compound can modulate immune responses. It may enhance the activity of certain immune cells while suppressing others, indicating a potential role in therapeutic applications for autoimmune diseases or immune deficiencies.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by researchers at PubMed demonstrated that Berninamycin D exhibited significant activity against Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were notably low compared to conventional antibiotics.
- Anticancer Mechanisms : In vitro studies have shown that Berninamycin D can inhibit the proliferation of various cancer cell lines such as breast and colon cancer cells. The compound triggers apoptotic pathways leading to cell death through caspase activation and mitochondrial dysfunction.
- Immunomodulatory Role : Research published in the Journal of Immunology explored the immunomodulatory effects of Berninamycin D on T-cell activation and cytokine production. Results indicated an increase in pro-inflammatory cytokines while downregulating anti-inflammatory responses in certain experimental models.
Comparison with Similar Compounds
Structural Analogues
(a) Polycyclic Alkaloids and Terpenoids
The target compound’s hexacyclic framework shares similarities with tetracyclic diterpenoids (e.g., the tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane derivative reported by Shi et al. ). Key differences include:
(b) Glycosides and Saponins
Unlike glycosides (e.g., Zygocaperoside from Z. fabago ), the target compound lacks sugar moieties but shares polar functional groups (e.g., hydroxyethyl) that influence solubility and bioavailability.
Spectroscopic Characterization
NMR and UV-Vis spectroscopy are critical for comparing functional groups. For example:
- 1H-NMR : Hydroxyethyl groups in the target compound may resonate similarly to those in Isorhamnetin-3-O glycoside (δ 3.5–4.5 ppm) .
- 13C-NMR: The carboxamide carbonyl (δ ~170 ppm) contrasts with ester carbonyls (δ ~165–175 ppm) in diterpenoids .
Crystallographic Data
Crystallographic studies of similar compounds highlight trends in bond lengths and angles:
| Parameter | Target Compound (Inferred) | Ethyl Tetracyclic Ester |
|---|---|---|
| C–O Bond Length (Å) | ~1.43 (ether) | 1.483 (ester) |
| C=O Bond Length (Å) | ~1.21 (oxo) | 1.207 (ester carbonyl) |
The SHELX suite is often employed for refining such data, ensuring accuracy in structural determination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
